Anhydrochlortetracycline Hydrochloride
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Overview
Description
Anhydrochlortetracycline Hydrochloride is a derivative of tetracycline, a broad-spectrum antibiotic. It is known for its role in controlling tetracycline-dependent gene expression systems in bacteria. Unlike its precursor, tetracycline, this compound exhibits lower antibacterial activity but is valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anhydrochlortetracycline Hydrochloride is synthesized through the acid degradation of chlortetracycline. The process involves the removal of water molecules from chlortetracycline under acidic conditions, leading to the formation of Anhydrochlortetracycline .
Industrial Production Methods: The industrial production of this compound typically involves large-scale fermentation processes to produce chlortetracycline, followed by its chemical conversion to Anhydrochlortetracycline under controlled acidic conditions .
Chemical Reactions Analysis
Types of Reactions: Anhydrochlortetracycline Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions include various tetracycline derivatives with altered antibacterial properties and chemical stability .
Scientific Research Applications
Anhydrochlortetracycline Hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for synthesizing other tetracycline derivatives.
Biology: It is used to control gene expression in bacterial systems, making it valuable in genetic studies.
Medicine: While it has lower antibacterial activity, it is used in studies related to antibiotic resistance and bacterial protein synthesis.
Mechanism of Action
Anhydrochlortetracycline Hydrochloride exerts its effects by binding to the bacterial ribosome, specifically the 30S ribosomal subunit. This binding prevents the attachment of aminoacyl-tRNA to the ribosome, thereby inhibiting protein synthesis. This mechanism is similar to other tetracycline antibiotics but with reduced efficacy .
Comparison with Similar Compounds
- Tetracycline
- Chlortetracycline
- Oxytetracycline
- Doxycycline
- Minocycline
Comparison: Anhydrochlortetracycline Hydrochloride is unique due to its lower antibacterial activity and its specific use in gene expression studies. Unlike its counterparts, it is not primarily used as an antibiotic but as a research tool in various scientific fields .
Properties
IUPAC Name |
7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O7/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYIHXRYRNHXOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.